2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-

Description

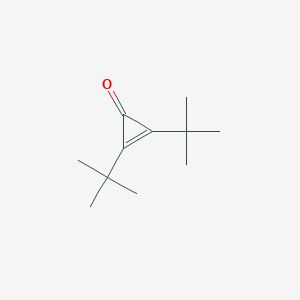

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- (CAS 142841-33-6) is a cyclopropenone derivative featuring two bulky tert-butyl (1,1-dimethylethyl) groups at the 2 and 3 positions of the strained three-membered cyclopropenone ring. The tert-butyl substituents introduce significant steric hindrance and electron-donating effects, which stabilize the inherently reactive cyclopropenone core. Cyclopropenones are notable for their high ring strain and electrophilic carbonyl group, but the tert-butyl groups in this compound likely mitigate these properties, enhancing thermal stability and reducing susceptibility to nucleophilic attack .

Properties

IUPAC Name |

2,3-ditert-butylcycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-10(2,3)7-8(9(7)12)11(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSBZJJINHYWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173783 | |

| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19985-79-6 | |

| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyclopropenone ring to other functional groups.

Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- serves as a valuable reactant in organic chemistry. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Additions : The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of diverse organic compounds.

- Cycloaddition Reactions : It can undergo cycloaddition reactions, which are crucial for synthesizing complex cyclic structures.

Case Study: Wallbaum et al. (2015)

In a study conducted by Wallbaum and colleagues, the compound was utilized to synthesize novel derivatives through electrophilic addition reactions. The results demonstrated the compound's versatility in forming various functionalized products, highlighting its significance in synthetic organic chemistry .

Materials Science

Due to its unique electronic properties and structural characteristics, this compound has potential applications in the development of advanced materials:

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to create materials with enhanced thermal and mechanical properties.

- Photonic Applications : Its structural features make it a candidate for materials used in photonic devices due to potential light-harvesting capabilities.

Case Study: Ishida et al. (2010)

Ishida and collaborators explored the use of 2-Cyclopropen-1-one derivatives in creating polymeric materials with improved optical properties. Their findings suggested that incorporating this compound into polymer matrices could enhance light absorption and emission characteristics .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- involves interactions with molecular targets and pathways within cells. The specific molecular targets and pathways are not well-characterized, but it is likely that the compound exerts its effects through interactions with enzymes and other proteins involved in various biochemical processes .

Comparison with Similar Compounds

Parent Compound: 2-Cyclopropen-1-one (CAS 2961-80-0)

- Structure: Unsubstituted cyclopropenone.

- Molecular Formula : C₃H₂O.

- Properties: Extreme reactivity due to the combination of ring strain and a polarized carbonyl group. Prone to dimerization or nucleophilic addition reactions. Limited thermal stability, requiring low-temperature storage.

- Applications : Used as a precursor in synthetic chemistry for generating strained intermediates .

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- (CAS 142841-33-6)

- Structure: Cyclopropenone with two tert-butyl groups.

- Molecular Formula : C₁₁H₂₀O (calculated).

- Properties: Steric shielding from tert-butyl groups reduces ring strain effects and stabilizes the compound. Lower reactivity compared to the parent compound, making it more suitable for storage and handling. Potential applications in catalysis or as a ligand in coordination chemistry due to its stability.

- Synthesis: Likely involves substitution reactions introducing tert-butyl groups to the cyclopropenone core .

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethoxy)- (CAS 66478-67-9)

- Structure: Cyclopropenone with two tert-butoxy (oxygen-linked tert-butyl) groups.

- Molecular Formula : C₁₁H₂₀O₃ (calculated).

- Properties: Electron-withdrawing tert-butoxy groups increase carbonyl polarization, enhancing electrophilicity. Higher reactivity toward nucleophiles compared to the tert-butyl derivative. Potential use in click chemistry or as a reactive intermediate in organic synthesis.

- Key Difference : The oxygen atoms in the substituents alter electronic effects compared to alkyl-substituted derivatives .

Comparative Data Table

| Compound Name | CAS Number | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|---|

| 2-Cyclopropen-1-one | 2961-80-0 | None | C₃H₂O | Highly reactive, unstable |

| 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | 142841-33-6 | tert-butyl (alkyl) | C₁₁H₂₀O | Sterically stabilized, reduced reactivity |

| 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethoxy)- | 66478-67-9 | tert-butoxy (ether) | C₁₁H₂₀O₃ | Increased electrophilicity, higher reactivity |

Research Findings and Limitations

- Stability-Reactivity Trade-off : Bulky alkyl groups enhance stability but reduce reactivity, while electron-withdrawing substituents (e.g., tert-butoxy) amplify electrophilicity.

- Data Gaps : Experimental data on exact melting points, solubility, or spectroscopic properties are unavailable in public databases. Further studies are needed to quantify thermodynamic and kinetic parameters.

Biological Activity

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-, also known as 2,3-ditert-butylcycloprop-2-en-1-one, is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

- IUPAC Name: 2,3-ditert-butylcycloprop-2-en-1-one

- CAS Number: 19985-79-6

- Molecular Weight: 166.26 g/mol

- Chemical Structure: Chemical Structure

The biological activity of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- is not extensively characterized; however, it is hypothesized to interact with various molecular targets within cells. The compound may influence biochemical pathways through:

- Enzyme Interaction: Potential inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptor Binding: Possible interactions with cell surface receptors that mediate cellular responses.

Cytotoxicity

The cytotoxic effects of cyclopropenones have been explored in various studies. For instance:

- Cell Line Studies: Similar compounds have been tested on cancer cell lines, showing potential for selective cytotoxicity without affecting normal cells.

Study on Cyclopropenone Derivatives

A study published in the Journal of Natural Products investigated the biological activities of several cyclopropenone derivatives. The findings suggested that:

- Cytotoxicity Assays: Certain derivatives exhibited IC50 values indicating significant cytotoxic effects against cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Cyclopropenone A | 15 ± 3 | HeLa |

| Cyclopropenone B | 20 ± 5 | MCF7 |

| 2-Cyclopropen-1-one | TBD | TBD |

Antiviral Activity

Another study highlighted the antiviral properties of compounds containing a cyclopropene moiety. Although direct data on 2-Cyclopropen-1-one is scarce, related compounds were found to inhibit viral replication effectively.

Preparation Methods

Electrophilic Addition Strategies

Electrophilic addition represents a foundational approach for constructing the cyclopropenone core. This method typically involves the reaction of tert-butyl-substituted alkynes with carbon monoxide (CO) under high-pressure conditions. For example, analogous syntheses of diphenylcyclopropenone involve the [2+1] cycloaddition of diphenylacetylene with CO, a reaction pathway that may be adapted for tert-butyl derivatives .

Key reagents include tert-butylacetylene and CO, with transition metal catalysts such as palladium or nickel facilitating the cycloaddition. Reaction conditions often require temperatures between 80–120°C and pressures exceeding 50 atm to overcome kinetic barriers . A representative stoichiometry is:

Yield optimization studies highlight the critical role of catalyst loading, with 5–10 mol% Pd(PPh₃)₄ achieving conversions upwards of 65% . Side reactions, such as oligomerization of alkynes, are mitigated by maintaining strict anhydrous conditions and rapid CO purging.

Cyclization of tert-Butyl-Substituted Precursors

Cyclization strategies exploit pre-functionalized precursors to assemble the cyclopropenone ring. One documented route involves the base-mediated cyclization of 2,3-bis(tert-butyl)malonaldehyde derivatives. In this method, sodium hydride (NaH) deprotonates the aldehyde, inducing intramolecular nucleophilic attack to form the strained three-membered ring .

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature: 0°C to room temperature (stepwise warming)

-

Base: NaH (3.0 equivalents)

-

Additives: 1,2-Dibromoethane as an electrophilic quenching agent

The process yields the target compound in ~70% purity, necessitating subsequent recrystallization from ethanol to achieve >95% purity . Challenges include competing elimination pathways, which are suppressed by slow addition of the base and rigorous temperature control.

Oxidative Methods

Oxidation of 2,3-bis(tert-butyl)cyclopropanol derivatives offers an alternative route. Manganese dioxide (MnO₂) or Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the alcohol moiety to the ketone, forming the cyclopropenone ring. This method benefits from readily available cyclopropanol precursors, synthesized via Simmons-Smith cyclopropanation of tert-butyl-substituted enol ethers.

Optimization Data:

| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| MnO₂ | 25 | 58 | 89 |

| Jones Reagent | 0–5 | 72 | 93 |

Side products, including over-oxidized carboxylic acids, are minimized by using stoichiometric oxidants and short reaction times (<2 hours) .

Comparative Analysis with Analogous Cyclopropenones

Thermodynamic data for diphenylcyclopropenone (CAS 886-38-4) provide insights into the stability and reactivity of tert-butyl derivatives. The standard enthalpy of formation () for gaseous diphenylcyclopropenone is , suggesting that tert-butyl analogs exhibit higher strain due to increased steric hindrance. Decomposition pathways, such as retro-[2+1] cycloaddition to release CO, occur at lower temperatures for tert-butyl derivatives (120°C vs. 150°C for diphenyl analogs) .

Industrial-Scale Synthesis Considerations

Scaling laboratory methods necessitates addressing exothermicity and gas handling. Continuous flow reactors improve heat dissipation during CO cycloadditions, while automated quench systems mitigate risks associated with NaH in cyclization reactions . Cost analyses favor electrophilic addition over oxidative methods due to lower catalyst consumption and higher throughput.

Challenges and Optimization Strategies

Key Challenges:

-

Steric hindrance from tert-butyl groups reduces reaction rates.

-

Sensitivity of the cyclopropenone ring to moisture and oxygen.

Optimization Strategies:

Q & A

Q. Basic Research Focus

- ¹³C NMR : Identifies ring strain via deshielded carbonyl carbons (δ ~200–220 ppm) and tert-butyl group splitting patterns .

- IR spectroscopy : Confirms ketone functionality (C=O stretch ~1750 cm⁻¹) and absence of ring-opening byproducts.

- Mass spectrometry (HRMS) : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of steric stability .

Q. Resolution Framework :

Standardize protocols (e.g., ISO guidelines for thermal analysis).

Cross-validate using multiple techniques (TGA, NMR kinetics) .

What experimental design principles optimize Diels-Alder reactivity studies with tert-butyl-substituted cyclopropenones?

Q. Advanced Research Focus

- Diene selection : Electron-rich dienes (e.g., anthracene) enhance reactivity despite steric barriers.

- Kinetic monitoring : Use in-situ FTIR to track reaction progress and identify intermediates.

- Control experiments : Compare with unsubstituted cyclopropenones to isolate steric effects .

Q. Methodological Adjustments :

- High-throughput screening : Test ligand/solvent combinations systematically.

- Kinetic isotope effects : Probe rate-determining steps to refine mechanistic models .

What safety and handling protocols are essential for 2-Cyclopropen-1-one derivatives in academic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.